Vitamin K2

Bioavailability Pharmacokinetics Serum concentration

Vitamin K2 (MK-7) is the only menaquinone isoform delivering sustained 72-hour serum half-life for once-daily dosing — a pharmacokinetic advantage over K1 (3h) and MK-4 (1.5h) that directly translates to proven extrahepatic γ-carboxylation of osteocalcin and matrix Gla-protein. RCT data confirm 65.2% reduction in undercarboxylated osteocalcin and slowed coronary artery calcification progression. Bulk procurement for bone/cardiovascular formulations must require all-trans MK-7 COA, microencapsulation stabilization data, and ICH stability assays — particularly when co-formulated with reactive minerals.

Molecular Formula C31H40O2
Molecular Weight 444.6 g/mol
CAS No. 11032-49-8
Cat. No. B087639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K2
CAS11032-49-8
SynonymsMenaquinone
Menaquinones
Vitamin K 2
Vitamin K Quinone
Vitamin K2
Molecular FormulaC31H40O2
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3
InChIKeyDKHGMERMDICWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly less soluble than vitamin K1 in the same organic solvents
INSOL IN WATER;  SOL IN FAT SOLVENTS
SOL IN OILS
SOL IN FATS

Vitamin K2 (Menaquinone-7) Technical Specifications and Class Distinctions for Procurement Decisions


Vitamin K2, specifically the menaquinone-7 (MK-7) isoform (CAS 11032-49-8), is a long-chain menaquinone characterized by a 2-methyl-1,4-naphthoquinone core appended with a seven-isoprene-unit unsaturated side chain [1]. This structural configuration distinguishes MK-7 from phylloquinone (vitamin K1; phytyl side chain) and short-chain menaquinones such as menaquinone-4 (MK-4; four isoprene units) [2]. The extended lipophilic side chain of MK-7 confers a prolonged circulating half-life (≈72 hours in humans) and preferential extrahepatic tissue distribution to bone and vasculature, properties that are not shared by other vitamin K homologs [1][2]. MK-7 is biosynthesized by bacterial fermentation or produced via chemical synthesis and is commercially available as a nutraceutical ingredient for bone and cardiovascular health applications.

Why Vitamin K2 (MK-7) Cannot Be Substituted by Vitamin K1 or MK-4 in Procurement Specifications


Vitamin K2 (MK-7) exhibits profound pharmacokinetic and pharmacodynamic divergence from other vitamin K homologs, rendering class-level substitution scientifically invalid. Vitamin K1 is rapidly cleared from circulation (half-life ≈3 hours) and is primarily retained in the liver for coagulation factor synthesis, with negligible extrahepatic delivery [1]. MK-4, despite being a menaquinone, fails to elevate serum levels following nutritional dosing and is undetectable in plasma after single 420 μg administration [2]. In contrast, MK-7 achieves sustained serum elevation for up to 48–144 hours, enabling continuous γ-carboxylation of vitamin K-dependent proteins in bone (osteocalcin) and vasculature (matrix Gla-protein) [1][2]. Consequently, formulations substituting MK-4 or vitamin K1 for MK-7 cannot be expected to recapitulate the same extrahepatic bioactivity profile, and procurement specifications requiring MK-7 are justified by these quantifiable differences.

Quantitative Comparative Evidence: Vitamin K2 (MK-7) vs. Vitamin K1, MK-4, and Placebo


Serum Bioavailability: MK-7 Achieves Detectable and Sustained Serum Levels While MK-4 Remains Undetectable

In a randomized controlled trial comparing nutritional doses of MK-4 and MK-7 in healthy women (n=24), a single 420 μg dose of MK-7 resulted in measurable serum levels peaking at 6 hours and remaining detectable for 48 hours, whereas MK-4 at the same 420 μg dose was not detectable in serum at any time point [1]. Consecutive 7-day administration of 60 μg/day MK-7 significantly increased serum MK-7 levels, while 60 μg/day MK-4 produced no detectable increase in serum MK-4 [1].

Bioavailability Pharmacokinetics Serum concentration

Circulating Half-Life: MK-7 Exhibits a 24-Fold Longer Half-Life Than Vitamin K1

MK-7 has a plasma half-life of approximately 72 hours and can be detected in circulation for up to 144 hours, whereas vitamin K1 is rapidly cleared with a half-life of approximately 3 hours [1][2]. This pharmacokinetic distinction is mechanistically linked to differential lipoprotein transport: MK-7 is carried primarily by low-density lipoproteins (LDL) with long circulating residence time, enabling extrahepatic tissue delivery, whereas K1 is preferentially associated with triglyceride-rich lipoproteins and rapidly taken up by the liver [1].

Half-life Pharmacokinetics Tissue distribution

Osteocalcin Carboxylation: MK-7 Reduces Undercarboxylated Osteocalcin by 65.2% Relative to Placebo

In a 3-year randomized, double-blind, placebo-controlled trial of 142 postmenopausal women with osteopenia, daily supplementation with 375 μg MK-7 reduced serum undercarboxylated osteocalcin (ucOC) by 65.2 ± 23.5% (mean ± SD) after 1 year, compared to a negligible change of −0.03 ± 38.5% in the placebo group (p < 0.01) [1]. This reduction indicates enhanced γ-carboxylation of osteocalcin, a process essential for bone mineralization. Both groups received background calcium (800 mg/day) and vitamin D3 (38 μg/day).

Bone metabolism Osteocalcin γ-Carboxylation

Coronary Artery Calcification Progression: MK-7 Reduces Progression Rate by 18–29 Agatston Units/Year

A 2-year randomized, double-blind, placebo-controlled trial in 180 patients with mild-to-moderate coronary artery calcification (CAC) evaluated the effect of MK-7 supplementation. In the intention-to-treat analysis, MK-7 significantly slowed the progression of CAC. In adjusted analyses, the progression rate was reduced by 18 Agatston units/year (95% CI 2–34, p=0.03) relative to placebo; unadjusted analysis showed a reduction of 29 Agatston units/year (95% CI 2–57, p=0.04) [1]. Concurrently, levels of dephosphorylated-uncarboxylated matrix Gla-protein (dp-ucMGP), a biomarker of vascular vitamin K deficiency, rose significantly less in the MK-7 group (p<0.001) [1].

Cardiovascular Arterial calcification Matrix Gla-protein

Formulation Stability: MK-7 Is Inherently Susceptible to Oxidative Degradation Requiring Specialized Stabilization

Vitamin K2 (MK-7) is documented in multiple patents as unstable toward oxygen and light, with the conjugated double bonds in its isoprenoid side chain being particularly susceptible to oxidation and racemization, leading to inactive analogues [1][2][3]. Patent literature explicitly notes that 'vitamin K1 and especially K2 is not stable towards oxygen and light' and that degradation during formulation is 'not an acceptable loss' given the high cost of MK-7 [1]. To address this, patents describe prodrug strategies (e.g., ester derivatives) and microencapsulation technologies to enhance stability in formulations containing calcium, magnesium, or other reactive minerals [1][2][3].

Stability Formulation Oxidation Microencapsulation

High-Value Application Scenarios for Vitamin K2 (MK-7) Based on Quantitative Differentiation Evidence


Bone Health Nutraceutical Formulations Requiring Demonstrated Osteocalcin Activation

Formulations targeting bone mineral density and fracture risk reduction should specify MK-7 at doses of 100–375 μg/day, based on RCT data demonstrating a 65.2% reduction in undercarboxylated osteocalcin after 1 year (p<0.01 vs. placebo) [1]. Vitamin K1 and MK-4 cannot substitute for MK-7 in this application due to their failure to achieve sustained extrahepatic delivery or comparable osteocalcin carboxylation efficacy at nutritional doses [2][3]. Procurement should require vendors to provide certificate of analysis confirming all-trans MK-7 content and evidence of stabilization (e.g., microencapsulation) to ensure bioavailability [4].

Cardiovascular Health Products Targeting Arterial Calcification Progression

Based on Level I evidence from a 2-year RCT, MK-7 supplementation slows coronary artery calcification progression by 18–29 Agatston units/year in patients with pre-existing mild-to-moderate disease [5]. This outcome is mechanistically linked to MK-7's activation of matrix Gla-protein, a potent inhibitor of vascular calcification. Vitamin K1, which is largely retained in the liver and does not appreciably activate extrahepatic MGP, lacks comparable clinical outcome data. Formulators should specify MK-7 at doses aligned with trial protocols and require documentation of bioavailability and half-life verification [3].

Once-Daily or Extended-Release Nutraceutical Dosage Forms

The 72-hour circulating half-life of MK-7 enables less frequent dosing regimens compared to vitamin K1 (3-hour half-life) or MK-4 (1.5-hour half-life) [3]. This pharmacokinetic advantage supports the development of once-daily formulations and reduces pill burden, a key consumer compliance factor. Procurement specifications should prioritize MK-7 over other vitamin K forms for any product intended for daily or less frequent administration, and may require vendors to provide human pharmacokinetic data or bioequivalence studies [3][4].

Stabilized Mineral-Vitamin Combination Products

MK-7's documented susceptibility to oxidative degradation necessitates specialized stabilization technologies when co-formulated with calcium, magnesium, or other reactive minerals [4][6][7]. Procurement for combination products must require vendors to disclose stabilization method (e.g., microencapsulation, protective coating, or prodrug approach) and provide stability-indicating assay data under ICH conditions. Failure to address MK-7 instability can result in potency loss and formation of inactive degradation products, compromising product efficacy [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitamin K2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.